molecular formula C16H19FN4O2 B2766822 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1209634-11-6

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2766822
CAS No.: 1209634-11-6
M. Wt: 318.352
InChI Key: HIVVXRQZBXDJIW-UHFFFAOYSA-N
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Description

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, an oxalamide moiety, and a fluorobenzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-11-9-12(2)21(20-11)8-7-18-15(22)16(23)19-10-13-3-5-14(17)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVVXRQZBXDJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple steps:

    Formation of the Pyrazole Intermediate: The initial step involves the synthesis of 3,5-dimethyl-1H-pyrazole. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Alkylation: The pyrazole intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Oxalamide Formation: The final step involves the reaction of the alkylated pyrazole with 4-fluorobenzylamine and oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group into amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Azides, thiols, or other substituted benzyl derivatives.

Scientific Research Applications

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit anti-inflammatory, analgesic, or anticancer properties.

    Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and its potential as a probe in biochemical assays.

    Chemical Biology: The compound serves as a tool for studying enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorobenzyl group enhances binding affinity and specificity, while the oxalamide moiety may facilitate interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler analog lacking the ethyl and oxalamide groups.

    4-Fluorobenzylamine: Contains the fluorobenzyl group but lacks the pyrazole and oxalamide moieties.

    N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide: Similar structure but without the fluorobenzyl group.

Uniqueness

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the combination of its pyrazole ring, ethyl linker, oxalamide moiety, and fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, along with data tables summarizing key information.

Chemical Structure and Properties

The compound features a pyrazole ring and an oxalamide moiety , which are known for their diverse biological activities. The molecular formula of this compound is C16H18FN3O2C_{16}H_{18}FN_3O_2, and it has a molecular weight of approximately 303.34 g/mol .

PropertyValue
Molecular FormulaC16H18F3N3O2
Molecular Weight303.34 g/mol
CAS NumberNot available

Biological Activity Overview

Research indicates that compounds with pyrazole rings often exhibit anti-inflammatory , analgesic , antimicrobial , and anticancer properties. The specific biological activities of this compound have not been extensively documented in the literature, suggesting that it may be a relatively new compound or one that has not yet been widely studied.

Anti-Cancer Activity

Preliminary studies suggest that the compound may inhibit certain cancer cell lines. For instance, pyrazole derivatives have demonstrated cytotoxic effects against various cancer types, including liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. In one study, a related compound exhibited an IC50 value of 5.35 μM against HepG2 cells and 8.74 μM against A549 cells, indicating significant anti-cancer potential when compared to standard treatments like cisplatin .

While specific mechanisms of action for this compound are not well-defined, compounds with similar structures often interact with various biological targets:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit enzymes involved in cancer progression.
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells.

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study focused on synthesizing various pyrazole derivatives found that modifications to the pyrazole structure significantly influenced their biological activity. The presence of substituents like fluorobenzyl groups enhanced the anticancer activity against specific cell lines .

Study 2: Structure-Activity Relationship (SAR)

Research on related compounds has established a structure-activity relationship that suggests the presence of electron-withdrawing groups (e.g., fluorine) can enhance the potency of pyrazole derivatives against cancer cells . This insight could be pivotal for optimizing this compound for therapeutic applications.

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